3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
CAS No.: 1310097-29-0
Cat. No.: VC0036775
Molecular Formula: C9H7BrClN3
Molecular Weight: 272.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310097-29-0 |
|---|---|
| Molecular Formula | C9H7BrClN3 |
| Molecular Weight | 272.53 |
| IUPAC Name | 10-bromo-2-chloro-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
| Standard InChI | InChI=1S/C9H7BrClN3/c10-6-4-12-14-8(11)5-2-1-3-7(5)13-9(6)14/h4H,1-3H2 |
| Standard InChI Key | HUYFMRMVVZZPIR-UHFFFAOYSA-N |
| SMILES | C1CC2=C(N3C(=C(C=N3)Br)N=C2C1)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics and Identification
3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine exhibits a complex heterocyclic structure with three fused rings and two halogen atoms. The core structure consists of a pyrazolo[1,5-a]pyrimidine system (a bicyclic heterocycle containing pyrazole and pyrimidine rings) fused with a cyclopentane ring. The bromine atom is positioned at carbon 3, while the chlorine atom is at position 8, creating a unique substitution pattern that influences the compound's reactivity and potential applications .
Table 1 presents the key identifiers and structural information for 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine:
| Identifier | Value |
|---|---|
| CAS Number | 1310097-29-0 |
| Molecular Formula | C9H7BrClN3 |
| Molecular Weight | 272.53 g/mol |
| IUPAC Name | 10-bromo-2-chloro-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
| Alternative IUPAC Name | 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C9H7BrClN3/c10-6-4-12-14-8(11)5-2-1-3-7(5)13-9(6)14/h4H,1-3H2 |
| Standard InChIKey | HUYFMRMVVZZPIR-UHFFFAOYSA-N |
| SMILES | C1CC2=C(N3C(=C(C=N3)Br)N=C2C1)Cl |
| PubChem Compound ID | 75355836 |
The structural complexity of this compound arises from the fusion of three different ring systems and the presence of multiple heteroatoms, including three nitrogen atoms and two halogen atoms. This arrangement creates a unique electronic distribution and reactivity profile that distinguishes it from other heterocyclic compounds .
Physicochemical Properties
The physical and chemical properties of 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine influence its behavior in various chemical and biological systems. Table 2 summarizes the key physicochemical properties of this compound:
The compound's relatively high lipophilicity (XLogP3-AA = 2.7) suggests good membrane permeability, which could be advantageous for certain biological applications. The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors influence its solubility profile and interactions with biological macromolecules. The moderate topological polar surface area (30.2 Ų) further supports potential membrane permeability, a property relevant for drug-like molecules .
The compound's stability at room temperature facilitates its storage and handling in laboratory settings, although appropriate safety measures should still be observed due to its irritant properties.
Synthesis and Preparation
Related Synthetic Procedures
Based on the synthesis of related compounds, a potential procedure for the preparation of 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine might involve reactions similar to those described in the literature for related pyrazolo-fused heterocycles. For instance, the general procedure described for preparing pyrazolo[1,5-a]pyridines involves:
"N-aminopyridines (3 mmol) and the 1,3-dicarbonyl compounds (3 mmol), in ethanol (10 mL) containing acetic acid (1.08 g, 6 equiv) under an O2 atmosphere (1 atm) were stirred at 130 °C for 18 h. Crystals formed upon cooling to room temperature were collected by filtration and recrystallized from an appropriate solvent."
Of particular relevance are the synthetic methods for 2,3-dihydrocyclopenta pyrazolo[1,5-a]pyridin-1-ones, which involve reactions between N-amino-2-iminopyridines and 1,3-cyclopentanedione under CDC reaction conditions . These approaches could potentially be modified for the synthesis of cyclopenta[d]pyrazolo[1,5-a]pyrimidines, followed by appropriate halogenation steps.
Applications and Research Findings
Laboratory and Research Applications
3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is primarily used in laboratory settings for research purposes. Its applications include:
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Use as a building block or intermediate in organic synthesis
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Development of new chemical entities for various research purposes
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Structure-activity relationship studies in medicinal chemistry
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Research in agricultural chemistry, particularly in the development of new pesticides
The compound's unique structure, featuring two different halogen substituents, provides opportunities for selective functionalization and derivatization. These halogen atoms can serve as sites for various transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange processes, making the compound valuable for the construction of more complex molecules.
| Specification | Detail |
|---|---|
| Purity | ≥95% |
| Available Form | Yellow solid |
| Typical Quantity | Available in research quantities |
| Suppliers | Vulcanchem, Cymit Quimica, JK Chemical |
| Intended Use | Research only |
| Restrictions | Not for human or veterinary use |
| Storage Conditions | Room temperature in tightly closed containers |
When purchasing this compound, researchers should review the certificate of analysis provided by the supplier to verify purity and ensure compliance with quality requirements for the intended research application.
Future Research Directions
The unique structural features of 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine present several opportunities for future research:
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Development of more efficient and selective synthetic routes for the preparation of this compound and its derivatives
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Exploration of structure-activity relationships through the synthesis of structurally related compounds with modifications at key positions
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Investigation of potential biological activities, particularly in areas where related compounds have shown promise (e.g., as CRF1 receptor antagonists)
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Application in the development of new agrochemicals, leveraging its potential in pesticide research
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Utilization as a building block for the synthesis of more complex molecules with targeted properties
Research focusing on the modification of the halogen substituents through various cross-coupling reactions could generate libraries of derivatives with diverse properties and potential applications in medicinal chemistry and materials science. Additionally, exploration of this compound's activity in biological assays related to CRF1 receptor modulation could provide valuable insights into its potential pharmaceutical applications.
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